molecular formula C25H22BrN3O4S B4290170 (2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE

(2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE

Cat. No.: B4290170
M. Wt: 540.4 g/mol
InChI Key: MGCIJYABJXVAAN-UFFVCSGVSA-N
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Description

(2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as acetyl, bromo, benzodioxol, dimethylamino, and methyl groups. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE typically involves multi-step organic reactions. The general synthetic route can be summarized as follows:

    Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core is synthesized through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Bromination: The bromine atom is introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Formation of the Benzodioxol Group: The benzodioxol group is formed through the condensation of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols, alkoxides

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, alkanes

    Substitution Products: Amines, ethers, thioethers

Scientific Research Applications

(2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The presence of the dimethylamino and benzodioxol groups may facilitate binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-acetyl-2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
  • 6-acetyl-2-[(6-fluoro-1,3-benzodioxol-5-yl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Uniqueness

The uniqueness of (2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE lies in the presence of the bromo substituent, which can significantly influence its reactivity and interaction with biological targets

Properties

IUPAC Name

(2E)-6-acetyl-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3O4S/c1-13-22(14(2)30)23(15-5-7-17(8-6-15)28(3)4)29-24(31)21(34-25(29)27-13)10-16-9-19-20(11-18(16)26)33-12-32-19/h5-11,23H,12H2,1-4H3/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCIJYABJXVAAN-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC4=C(C=C3Br)OCO4)SC2=N1)C5=CC=C(C=C5)N(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC4=C(C=C3Br)OCO4)/SC2=N1)C5=CC=C(C=C5)N(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
Reactant of Route 2
(2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
Reactant of Route 4
Reactant of Route 4
(2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
Reactant of Route 5
Reactant of Route 5
(2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
Reactant of Route 6
(2E)-6-ACETYL-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE

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